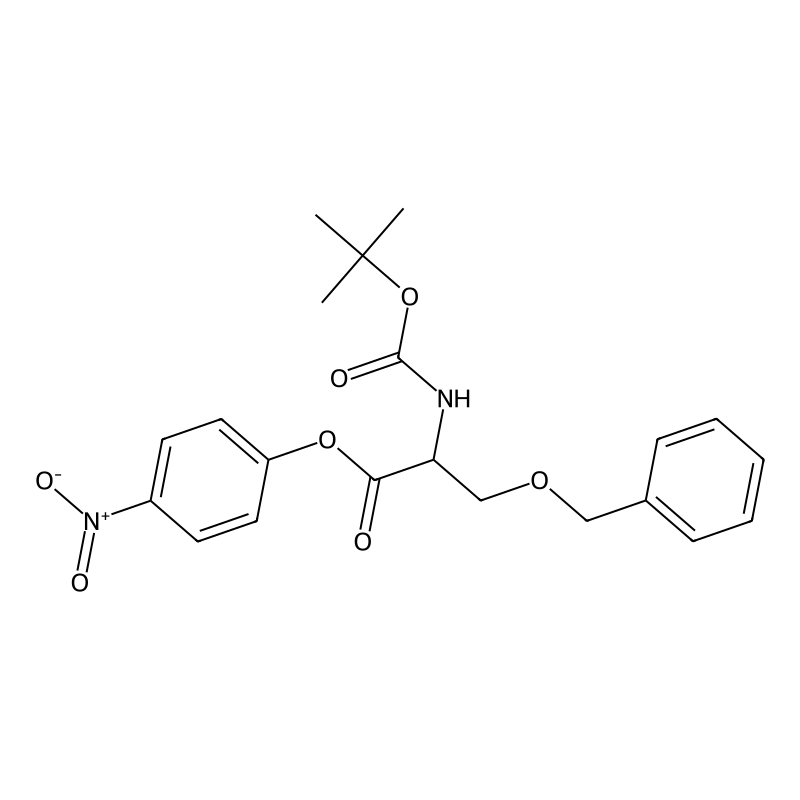

Boc-Ser(Bzl)-Onp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Boc-Ser(Bzl)-Onp is a specifically protected and activated amino acid derivative designed for use in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It incorporates three critical features: an acid-labile Boc group for temporary N-terminal protection, a benzyl (Bzl) ether for stable, orthogonal protection of the serine side-chain hydroxyl group to prevent O-acylation, and a 4-nitrophenyl (Onp) activated ester for facilitating efficient peptide bond formation. This combination makes it a ready-to-use building block intended for direct incorporation into peptide chains, bypassing the need for in-situ activation steps.

Substituting this pre-activated ester with its corresponding carboxylic acid, Boc-Ser(Bzl)-OH, and an in-situ coupling reagent (e.g., DCC, HBTU) is not a one-to-one replacement and can introduce significant process variability. In-situ activation creates a reactive species directly in the reaction vessel, making the process sensitive to reagent purity, moisture, and pre-activation time, all of which can increase the risk of side reactions like racemization, particularly for sensitive residues like serine. Furthermore, common in-situ reagents like DCC produce notoriously insoluble byproducts (dicyclohexylurea) that complicate purification, a problem avoided by using the Onp ester which releases easily removable 4-nitrophenol. Choosing Boc-Ser(Bzl)-Onp provides a well-defined, crystalline starting material that decouples the activation step from the coupling reaction, leading to more predictable outcomes and streamlined workflows.

Superior Stability and Acylation Efficiency Compared to Fluorinated Esters

In a direct comparison for preparing acylation synthons, 4-nitrophenyl (PNP/Onp) esters demonstrated superior performance over commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters. Under direct radiofluorination conditions, the PNP-nicotinate precursor afforded the desired activated ester in a reproducible yield of 94 ± 2%, whereas the analogous TFP ester gave variable yields from 33–75% with significant decomposition observed. The authors concluded that the stability of the PNP esters renders them more effective at acylation in comparison to their TFP counterparts.

| Evidence Dimension | Radiolabeled Activated Ester Yield |

| Target Compound Data | 94 ± 2% (for 4-nitrophenyl nicotinate ester) |

| Comparator Or Baseline | 33–75% with significant decomposition (for 2,3,5,6-tetrafluorophenyl nicotinate ester) |

| Quantified Difference | Up to 61 percentage points higher yield and significantly greater reproducibility. |

| Conditions | Direct radiofluorination with K222·K[18F]F complex at 100 °C in DMSO:t-amyl alcohol. |

This demonstrates the superior chemical stability and reaction efficiency of the 4-nitrophenyl ester moiety, which is critical for ensuring high, reproducible yields and minimizing reagent decomposition in synthesis workflows.

Enhanced Processability Through Crystalline Stability and Simplified Byproduct Removal

A key procurement advantage of pre-activated esters like Boc-Ser(Bzl)-Onp lies in their material properties and reaction byproducts. Boc-amino acids and their simple esters are typically stable, crystalline solids that can be stored for long periods without decomposition, unlike many moisture-sensitive in-situ coupling reagents. When comparing activation methods, the use of Boc-Ser(Bzl)-Onp releases 4-nitrophenol as a byproduct. This contrasts sharply with the in-situ activation of the parent acid using dicyclohexylcarbodiimide (DCC), which generates dicyclohexylurea (DCU). While 4-nitrophenol is typically soluble and easily removed during aqueous workups, DCU is notoriously insoluble and can significantly complicate the purification of the final peptide.

| Evidence Dimension | Reaction Byproduct |

| Target Compound Data | 4-nitrophenol (soluble, easily removed) |

| Comparator Or Baseline | Dicyclohexylurea (DCU) (insoluble, difficult to remove) |

| Quantified Difference | Qualitative difference in solubility and ease of removal, impacting purification time and final product purity. |

| Conditions | Standard peptide coupling reaction conditions. |

This simplifies the purification workflow, reducing time and solvent consumption while minimizing the risk of byproduct contamination in the final product, a critical factor for both lab-scale and large-scale synthesis.

Mitigation of Racemization Risk for a Prone Amino Acid Residue

Serine is an amino acid particularly susceptible to racemization during peptide synthesis, primarily through the formation of an oxazolone intermediate during carboxyl group activation. The extent of racemization is highly dependent on factors like prolonged activation times and the choice of base. Using a pre-formed, stable activated ester like Boc-Ser(Bzl)-Onp provides a significant process advantage over in-situ methods. It allows for the immediate use of the activated species without an extended pre-activation period, which is a recommended strategy to minimize the formation of the planar oxazolone intermediate responsible for the loss of stereochemical integrity.

| Evidence Dimension | Control over Activation Time |

| Target Compound Data | Minimal; activated species is pre-formed and used directly. |

| Comparator Or Baseline | Variable; requires a dedicated pre-activation step (e.g., 5-10 minutes) which can be a source of racemization if not precisely controlled. |

| Quantified Difference | Qualitative improvement in process control to minimize a known side reaction pathway. |

| Conditions | Carboxyl group activation step in peptide synthesis. |

For peptides where stereochemical purity is critical for biological activity, using this compound helps ensure higher enantiomeric purity in the final product by minimizing a key risk factor for serine racemization.

Boc-SPPS Protocols Demanding High Reproducibility and Simplified Purification

In workflows where batch-to-batch consistency and high final purity are paramount, Boc-Ser(Bzl)-Onp is the right choice. Its nature as a stable, pre-activated reagent with a favorable byproduct profile minimizes process variables and simplifies purification compared to in-situ activation with reagents like DCC.

Synthesis of Peptides with Racemization-Sensitive Serine Residues

When synthesizing peptides where the stereointegrity of serine is critical for biological function, this compound provides a more controlled method of incorporation. By eliminating the pre-activation hold time required by many in-situ protocols, it reduces the window for oxazolone-mediated racemization.

Automated or High-Throughput Synthesis Platforms

The superior stability and handling properties of a crystalline, pre-activated ester make it highly suitable for automated synthesis platforms. It avoids the challenges of handling moisture-sensitive coupling reagents and ensures more reliable and efficient acylation performance over numerous cycles.

References

- [1] Boc / Bzl Solid Phase Synthesis. Sunresin. Accessed May 4, 2026.

- [2] Overview of Custom Peptide Synthesis. GenScript. Accessed May 4, 2026.

- [4] Haskali, M. B., et al. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 951-957 (2020).

XLogP3

Dates

Explore Compound Types